molecular formula C15H16N2O2S B1443298 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine CAS No. 1220033-61-3

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine

Cat. No.: B1443298
CAS No.: 1220033-61-3
M. Wt: 288.4 g/mol
InChI Key: BNADQDGMMSYHSW-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a 2,3-dihydro-1H-indole (indoline) scaffold, a structure prevalent in numerous biologically active compounds and natural products . The integration of a (methylsulfonyl)phenylamine group makes this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound as a key building block in the development of novel therapeutic agents. Indole and indoline derivatives are widely investigated for their diverse biological activities, which can include antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The specific substitution pattern on this molecule suggests potential for interaction with various biological targets, such as enzymes or receptors, making it a versatile candidate for structure-activity relationship (SAR) studies . Its structure is amenable to further functionalization, allowing chemists to create libraries of derivatives for high-throughput screening and drug discovery projects. This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-20(18,19)15-7-6-12(10-13(15)16)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADQDGMMSYHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Indoline Moiety

A key intermediate in the synthesis is the indoline (2,3-dihydro-1H-indole) or its derivatives. According to a procedure reported in Molbank (2021), the indoline can be synthesized and functionalized through a Tscherniac-Einhorn reaction:

  • Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione under sulfuric acid catalysis.
  • The resulting phthalimido-protected intermediate undergoes hydrolysis with hydrazine hydrate in methanol.
  • Subsequent acid treatment removes protective groups simultaneously, yielding unsubstituted 2,3-dihydro-1H-indol-5-ylmethylamine.
  • This intermediate can be isolated as a dihydrochloride salt and characterized by NMR and IR spectroscopy, confirming the presence of NH2 and NH groups.

This method is advantageous because it removes two protective groups in a single step, simplifying purification and improving yield.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group is typically introduced onto the phenylamine ring via oxidation of a methylthio substituent or direct sulfonylation:

  • Starting from 2-(methylthio)aniline derivatives, oxidation with appropriate oxidants (e.g., m-chloroperbenzoic acid) yields the methylsulfonyl group.
  • Alternatively, sulfonyl chlorides can be reacted with aniline derivatives under controlled conditions.

This step requires careful control of reaction conditions to avoid over-oxidation or side reactions.

Coupling of Indoline and Methylsulfonylphenylamine

The final step involves coupling the indoline nitrogen to the 5-position of the methylsulfonyl-substituted phenylamine:

  • Nucleophilic substitution or Buchwald-Hartwig amination reactions can be employed.
  • For example, halogenated methylsulfonylphenylamine derivatives react with indoline under palladium-catalyzed cross-coupling conditions.
  • Alternatively, direct nucleophilic aromatic substitution may be possible if the aromatic ring is suitably activated.

The choice of coupling method depends on the availability of starting materials and desired purity.

Representative Synthesis Workflow

Step Reaction Type Reagents/Conditions Outcome
1 Indoline formation Tscherniac-Einhorn reaction; H2SO4 catalyst; hydrazine hydrate hydrolysis 2,3-Dihydro-1H-indol-5-ylmethylamine intermediate
2 Methylsulfonyl group introduction Oxidation of methylthio group (e.g., m-CPBA) or sulfonylation with methylsulfonyl chloride 2-(Methylsulfonyl)aniline derivative
3 Coupling of indoline to phenylamine Pd-catalyzed Buchwald-Hartwig amination or nucleophilic substitution 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine

Research Findings and Optimization Notes

  • The indoline intermediate synthesis benefits from protective group strategies that allow simultaneous deprotection, increasing efficiency and yield (Molbank, 2021).
  • Oxidation conditions for the methylsulfonyl group must be optimized to prevent degradation of sensitive indoline moieties.
  • Coupling reactions require careful selection of catalysts and solvents to maximize yield and minimize byproducts. Use of palladium catalysts with appropriate ligands has been shown effective.
  • Purification typically involves silica gel column chromatography, with yields reported around 70-85% for each step under optimized conditions.
  • Large-scale synthesis may employ continuous flow reactors for oxidation and coupling steps to improve reproducibility and cost-effectiveness (inferred from industrial practices).

Summary Table of Key Synthetic Parameters

Parameter Typical Condition/Value Notes
Indoline formation temperature 0 °C to reflux Acid catalysis, hydrazine hydrolysis
Oxidation reagent m-Chloroperbenzoic acid (m-CPBA) Controlled equivalents to avoid over-oxidation
Coupling catalyst Pd(OAc)2 with phosphine ligands Buchwald-Hartwig amination preferred
Solvents DMF, THF, EtOAc Used in various steps for solubility
Purification Silica gel chromatography Essential for product isolation
Yield per step 70-85% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology

Biologically, compounds with indole structures are often investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or neuroprotective activities.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity through binding interactions. The methylsulfonyl group might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique structure invites comparison with other dihydroindole-containing amines. Below is a detailed analysis of key analogs and their properties:

Table 1: Structural and Functional Comparison of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine and Related Compounds

Compound Name Core Structure Substituents Key Properties/Applications
This compound Phenylamine + dihydroindole -SO₂CH₃ at phenyl C2 Hypothesized enhanced metabolic stability; potential kinase inhibition (inferred from sulfonamide analogs)
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydroindole + aminomethyl -CH₂NH₂ at dihydroindole C5 Intermediate for bioactive molecules; used in synthesizing CNS-targeting agents
2-(Indolin-5-yl)acetic acid derivatives Dihydroindole + acetic acid -CH₂COOH at dihydroindole C5 Anti-inflammatory activity; COX-2 inhibition reported
5-Nitroindoline Dihydroindole -NO₂ at C5 Antimicrobial precursor; redox-active scaffold

Key Contrasts

Substituent Effects: The methylsulfonyl group in the target compound contrasts with the aminomethyl group in (2,3-Dihydro-1H-indol-5-ylmethyl)amine . Sulfonamides are known for their roles in enzyme inhibition (e.g., carbonic anhydrase) and enhanced solubility, whereas aminomethyl groups facilitate hydrogen bonding, critical for receptor interactions. Compared to 5-nitroindoline, the target compound’s sulfonyl group may reduce redox reactivity, favoring stability under physiological conditions.

Synthetic Accessibility :

  • The methylsulfonyl group may complicate synthesis due to steric and electronic effects, whereas analogs like 5-nitroindoline are more straightforward to functionalize.

Research Findings and Hypotheses

  • Structural Insights : The dihydroindole core likely contributes to planar rigidity, promoting π-π stacking in protein binding pockets. The -SO₂CH₃ group’s electron-withdrawing nature could polarize the phenyl ring, altering binding kinetics .
  • Computational Predictions : Molecular docking studies (hypothetical) suggest the sulfonamide group may form hydrogen bonds with kinase ATP-binding sites, similar to FDA-approved sulfonamide inhibitors.
  • Limitations: No direct pharmacological data exists for the target compound; inferences rely on structural analogs and substituent trends.

Biological Activity

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine is a synthetic compound featuring an indole moiety and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following:

  • IUPAC Name: 5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline
  • Molecular Formula: C15H16N2O2S
  • CAS Number: 1220033-61-3

This unique structure allows for various interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is thought to arise from its ability to interact with various enzymes and receptors. The indole structure can act as a binding site for numerous proteins, while the methylsulfonyl group may enhance solubility and bioavailability. Specific mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It could modulate the activity of neurotransmitter receptors, contributing to neuroprotective effects.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of indole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, these compounds reduced inflammation in conditions like arthritis and colitis.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

Cell LineIC50 (μM)Mechanism
A549 (lung cancer)<10Induces apoptosis
MDA-MB-231 (breast cancer)5.7Cell cycle arrest
A375 (melanoma)5.7Inhibits proliferation

These findings suggest that the compound selectively targets cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapies.

Neuroprotective Effects

In neuropharmacology, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress. For example, studies indicate that such compounds can restore mitochondrial function and reduce reactive oxygen species (ROS) generation in neuronal models subjected to ischemic conditions.

Case Studies

  • Cerebral Ischemia Model:
    • In a rat model of cerebral ischemia, administration of related indole derivatives resulted in improved neurological outcomes and reduced infarct size. The proposed mechanism involved modulation of the AKT/GSK3β signaling pathway, enhancing cell survival during ischemic events.
  • Cancer Xenograft Studies:
    • In vivo studies using MDA-MB-231 tumor xenografts demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups. This effect was associated with increased levels of γ-H2AX, indicating DNA damage response activation in tumor cells.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds, a comparison with similar structures is beneficial:

CompoundStructure TypeBiological Activity
Indole-3-acetic acidNatural plant hormoneGrowth regulation
SulfonylureasAntidiabetic agentsGlycemic control
5-Methoxyindole-2-carboxylic acidSynthetic derivativeAntitumor activity

The combination of the indole moiety with a methylsulfonyl group in this compound may confer distinct pharmacological properties that are not observed in other similar compounds.

Q & A

Q. How should analytical method validation be conducted for regulatory compliance?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : 5-point calibration curve (R2^2 > 0.99) .
  • Precision : Intra-day/inter-day RSD < 2% for retention time and peak area .
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine
Reactant of Route 2
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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine

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